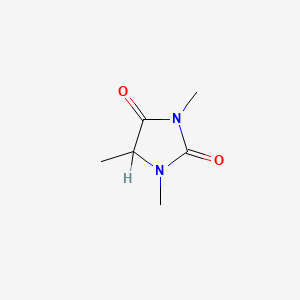

1,3,5-Trimethylimidazolidine-2,4-dione

Description

Historical Context and Contemporary Significance of the Hydantoin (B18101) Core

The parent scaffold of imidazolidine-2,4-dione is more commonly known as hydantoin. The history of hydantoin chemistry dates back to the 19th century. Hydantoin itself was first synthesized in 1861 by Adolf von Baeyer during his work on uric acid. A few years later, in 1873, Friedrich Urech synthesized 5-methylhydantoin, which was a key development in the early exploration of this class of compounds.

The contemporary significance of the hydantoin core is vast and multifaceted. It is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This has led to the development of numerous drugs with the hydantoin core. For instance, phenytoin, a well-known antiepileptic drug, features a disubstituted hydantoin ring. Other examples include nilutamide, used in the treatment of prostate cancer, and nitrofurantoin, an antibiotic.

The broad spectrum of biological activities associated with hydantoin derivatives is remarkable. Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. This wide range of applications ensures that the hydantoin core remains a focal point of contemporary research, with scientists continuously exploring new derivatives and their therapeutic potential.

Structural Overview of the Imidazolidine-2,4-dione System

The imidazolidine-2,4-dione system is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The basic structure is planar and possesses sites for hydrogen bond donors and acceptors, which is crucial for its interaction with biological macromolecules.

The key structural features of the imidazolidine-2,4-dione scaffold are:

A five-membered ring: This provides a rigid framework for orienting substituents in specific spatial arrangements.

Two nitrogen atoms: These can be substituted, allowing for the modulation of the compound's electronic and steric properties.

Two carbonyl groups: These act as hydrogen bond acceptors.

A methylene (B1212753) group at position 5: This position can be substituted with one or two groups, which significantly influences the compound's biological activity.

The structure of 1,3,5-trimethylimidazolidine-2,4-dione features methyl groups at the N1, N3, and C5 positions. This substitution pattern impacts its polarity, solubility, and how it interacts with biological targets compared to the unsubstituted hydantoin core or other analogues.

| Position | Atom/Group | Potential for Substitution | Role in Biological Activity |

|---|---|---|---|

| 1 | Nitrogen | High | Modulates lipophilicity and hydrogen bonding |

| 2 | Carbonyl | Low (modification alters the core) | Hydrogen bond acceptor |

| 3 | Nitrogen | High | Modulates lipophilicity and hydrogen bonding |

| 4 | Carbonyl | Low (modification alters the core) | Hydrogen bond acceptor |

| 5 | Carbon | High (mono- or di-substitution) | Key for stereochemistry and interaction with target sites |

Research Landscape of Trimethylimidazolidine-2,4-dione Analogues

While extensive research exists for the broader hydantoin family, specific studies focusing solely on this compound are limited in the publicly available scientific literature. However, the research landscape of its analogues, particularly other trisubstituted and methylated hydantoins, provides valuable insights into the potential areas of interest for this specific compound.

Research into 1,3,5-trisubstituted hydantoins has explored various synthetic methodologies. For example, domino reactions involving carbodiimides and activated α,β-unsaturated carboxylic acids have been developed to produce a wide array of 1,3,5-trisubstituted hydantoins under mild conditions. nih.gov Another approach involves a nickel-catalyzed reaction of acrylates and isocyanates. These synthetic strategies are significant as they allow for the creation of diverse libraries of compounds for biological screening.

The biological activities of trimethylated hydantoin analogues have been investigated in different contexts. For instance, studies on other trimethyl-substituted N-chlorohydantoins have examined their antimicrobial properties. The substitution pattern on the hydantoin ring is critical in determining the biological activity of these compounds. The presence and position of methyl groups can influence the molecule's interaction with specific biological targets, its metabolic stability, and its pharmacokinetic profile.

| Analogue | Area of Research | Key Findings/Observations |

|---|---|---|

| 3,5,5-Trimethylimidazolidine-2,4-dione (B3021789) | Chemical Synthesis and Characterization | Serves as a building block in the synthesis of more complex molecules. |

| 1,3,5-Triphenylimidazolidine-2,4-dione | Medicinal Chemistry | Derivatives have been synthesized and evaluated for their affinity to cannabinoid receptors. researchgate.net |

| General 1,3,5-Trisubstituted Hydantoins | Synthetic Methodology | Domino reactions provide an efficient route for synthesis. nih.gov |

The study of this compound itself remains a niche area, and further research is required to fully elucidate its chemical properties and potential applications. The existing knowledge on its analogues suggests that it could be a valuable candidate for investigation in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

80029-12-5 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

1,3,5-trimethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H10N2O2/c1-4-5(9)8(3)6(10)7(4)2/h4H,1-3H3 |

InChI Key |

LRBZCVZSIVOKEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=O)N1C)C |

Origin of Product |

United States |

High Resolution Structural Characterization and Advanced Spectroscopic Analysis

Crystalline Structure Elucidation via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement in a crystalline solid, providing precise bond lengths, angles, and conformational details.

A thorough search of publicly available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for 1,3,5-Trimethylimidazolidine-2,4-dione. Consequently, information regarding its crystal system, space group, and unit cell parameters is not available at this time.

Table 3.1.1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Without single-crystal X-ray diffraction data, an experimental analysis of the molecular conformation of this compound in the solid state cannot be conducted. Such an analysis would typically describe the puckering of the imidazolidine-2,4-dione ring and the orientation of the three methyl substituents.

Solution-Phase Spectroscopic Probes for Structural and Conformational Insights

Spectroscopic techniques are invaluable for determining the structure and dynamics of molecules in solution. A combination of nuclear magnetic resonance and vibrational spectroscopies can provide a detailed picture of molecular connectivity and functional groups.

A comprehensive review of the scientific literature did not reveal any published experimental ¹H NMR, ¹³C NMR, NOESY, or 2D HMBC spectra for this compound. Therefore, a detailed assignment of chemical shifts and an analysis of intramolecular interactions based on these techniques cannot be provided.

Table 3.2.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| N1-CH₃ | Data not available |

| N3-CH₃ | Data not available |

| C5-CH₃ | Data not available |

Table 3.2.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | Data not available |

| C4 (C=O) | Data not available |

| C5 | Data not available |

| N1-CH₃ | Data not available |

| N3-CH₃ | Data not available |

| C5-CH₃ | Data not available |

No experimental FT-IR or Raman spectra for this compound have been found in the reviewed scientific literature. An analysis of such spectra would typically identify characteristic vibrational modes, such as the C=O stretching frequencies of the dione (B5365651) functionality and the various C-H and C-N stretching and bending modes.

Table 3.2.2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | Data not available | Data not available |

| C-N stretch | Data not available | Data not available |

| C-H stretch (methyl) | Data not available | Data not available |

The presence of a stereocenter at the C5 position of this compound suggests that its enantiomers would be chirally active. However, a search of the scientific literature did not yield any published circular dichroism spectroscopy studies for this compound. CD spectroscopy would be a valuable tool for distinguishing between the enantiomers and studying any conformational transitions in solution.

Powder X-ray Diffraction for Polymorphism and Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the solid-state characterization of crystalline materials, including this compound. This non-destructive method provides detailed information on the crystallographic structure, enabling the crucial assessment of polymorphism and phase purity, which are fundamental to understanding the material's properties and ensuring its quality. ncl.ac.uk

The PXRD pattern of a crystalline solid acts as a unique fingerprint, defined by the positions (2θ angles) and relative intensities of the diffraction peaks. unibo.it This pattern is directly related to the arrangement of atoms within the crystal lattice. Any variation in this arrangement, such as the existence of different crystal packing forms known as polymorphs, will result in a distinctly different PXRD pattern. unibo.it

Polymorphism is a critical consideration for imidazolidine-2,4-dione derivatives, as different polymorphs of the same compound can exhibit varied physicochemical properties. Research on related compounds, such as 1,3-dicyclohexylimidazolidine-2,4,5-trione, has demonstrated the existence of multiple polymorphic forms, each crystallizing in a different space group (P212121 vs. P21/n) depending on the crystallization conditions. researchgate.net While specific polymorphism studies on this compound are not extensively detailed in publicly available literature, the structural precedents in similar molecules underscore the importance of PXRD for identifying and distinguishing potential polymorphic forms. researchgate.netresearchgate.net

Furthermore, PXRD is the primary method for determining the phase purity of a bulk sample. ncl.ac.uk The analysis can readily detect the presence of any crystalline impurities or undesired polymorphic forms, even at low levels. By comparing the experimentally obtained PXRD pattern of a bulk sample of this compound with a reference pattern simulated from single-crystal X-ray diffraction data, one can confirm its phase identity and purity. ncl.ac.uk The absence of unexpected peaks indicates a phase-pure sample, which is essential for accurate structure-property relationship studies. ncl.ac.uk

The data obtained from a PXRD analysis are typically presented in a table listing the 2θ diffraction angles, the corresponding d-spacing (the distance between crystal lattice planes), and the relative intensity of each peak. This quantitative data allows for meticulous comparison between samples and against reference standards.

Below is an illustrative data table representing the type of information generated from a PX-ray powder diffraction analysis for a crystalline organic compound.

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 60 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 70 |

| 25.8 | 3.45 | 50 |

| 28.3 | 3.15 | 30 |

Computational and Theoretical Investigations of 1,3,5 Trimethylimidazolidine 2,4 Dione

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico methods solve approximations of the Schrödinger equation to determine molecular structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. mdpi.comscispace.com DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine key structural parameters. For a molecule like 1,3,5-Trimethylimidazolidine-2,4-dione, this would include the precise bond lengths, bond angles, and dihedral angles of the imidazolidine (B613845) ring and its methyl substituents. nih.gov

Beyond geometry, DFT is crucial for analyzing the electronic properties that govern a molecule's reactivity. This involves the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net From these energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived to further quantify the molecule's electronic behavior. nih.gov

Illustrative DFT-Calculated Electronic Properties

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Measure of resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 eV | Global electrophilic power of the molecule |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgmpg.de This method is particularly valuable for predicting how a molecule interacts with light, allowing for the simulation of its electronic absorption spectrum (e.g., UV-Visible spectrum). researchgate.net

TD-DFT calculations yield several key pieces of information: the energies of electronic transitions, the corresponding wavelengths (λ), and the oscillator strengths (f), which indicate the probability of a given transition occurring. researchgate.net By analyzing the molecular orbitals involved in each transition, the nature of the excitation (e.g., n→π* or π→π*) can be identified. This information is crucial for understanding the photophysical properties of the compound and predicting its color and behavior upon exposure to light. rsc.org

Illustrative TD-DFT Calculated Excitation Properties

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.85 | 255 | 0.002 | n → π* (HOMO → LUMO) |

| S2 | 5.50 | 225 | 0.150 | π → π* (HOMO-1 → LUMO) |

| S3 | 5.95 | 208 | 0.085 | π → π* (HOMO → LUMO+1) |

Advanced Analysis of Non-Covalent Interactions

In the solid state, the arrangement of molecules in a crystal lattice is dictated by a complex network of non-covalent interactions. Advanced computational methods allow for the visualization and quantification of these forces, which are essential for understanding crystal packing and polymorphism.

Hirshfeld surface analysis is a powerful graphical method used to explore and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) is calculated. These values are combined into a normalized contact distance (d_norm), which is mapped onto the surface. Red spots on the d_norm surface indicate close intermolecular contacts (shorter than the van der Waals radii), highlighting regions of significant interaction, such as hydrogen bonds. nih.gov

This analysis can be summarized in a 2D fingerprint plot, which provides a quantitative breakdown of the different types of intermolecular contacts. For imidazolidine-2,4-dione derivatives, the most significant contributions to crystal packing typically come from H···H, O···H/H···O, and C···H/H···C contacts. nih.govresearchgate.net The percentage contribution of each contact type to the total Hirshfeld surface area offers a clear measure of its importance in the crystal structure.

Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Based on Analogous Compounds)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 55.2 |

| C···H / H···C | 22.6 |

| O···H / H···O | 20.5 |

| Other | 1.7 |

Data derived from studies on related imidazolidine-2,4-dione derivatives. nih.gov

To further understand the energetics of crystal packing, energy framework calculations are employed. This method, often performed using the CrystalExplorer software, quantifies the interaction energies between a central molecule and its neighbors within a defined radius. nih.gov The total interaction energy is decomposed into electrostatic, dispersion, polarization, and repulsion components, providing a detailed picture of the forces governing the supramolecular architecture.

The Non-Covalent Interaction (NCI) analysis is a method for visualizing weak interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). chemtools.org Regions of non-covalent interaction are identified as low-gradient spikes at low electron densities.

The NCI method generates 3D isosurfaces that represent these interactions. The surfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions. chemtools.orgnih.govjussieu.fr

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. researchgate.net

Green surfaces represent weak, attractive van der Waals interactions. researchgate.net

Red surfaces signify repulsive interactions, such as steric clashes.

This technique provides a complementary and visually intuitive map of the non-covalent forces that complements the quantitative data from Hirshfeld surface analysis, showing precisely where these stabilizing and destabilizing interactions occur in the molecular structure. unimi.it

Supramolecular Chemistry and Engineered Intermolecular Interactions

Elucidation of Hydrogen Bonding Networks in Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it an ideal candidate for forming robust and directional hydrogen-bonded networks.

The most significant intermolecular interaction in N-substituted imidazolidine-2,4-dione derivatives is the N-H···O hydrogen bond. This interaction is a cornerstone of their solid-state structures, frequently leading to the formation of well-defined dimeric aggregates. In the crystal structures of compounds like 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione and 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, pairs of molecules are linked by N-H···O hydrogen bonds to form centrosymmetric inversion dimers. nih.govnih.gov These dimeric units are a persistent and predictable feature in the crystal packing of these derivatives.

In other cases, these N-H···O interactions can extend beyond simple dimers to form more complex arrangements. For instance, in the crystal structure of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione, molecules are linked by both N-H···O and O-H···O hydrogen bonds, creating an extensive three-dimensional framework. nih.gov The strength and directionality of these bonds dictate the primary structure of the supramolecular assembly.

Table 1: Representative N-H···O Hydrogen Bond Parameters in Imidazolidine-2,4-dione Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione | N-H···O | 0.86 | 2.03 | 2.88 | 170 |

| 1-(4-Methoxyphenyl)imidazolidine-2,4-dione | N-H···O | 0.86 | 2.05 | 2.90 | 171 |

| 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | N-H···O | 0.88 | 1.98 | 2.85 | 173 |

Data are derived from crystallographic studies and represent typical values.

While weaker than their N-H···O counterparts, C-H···O hydrogen bonds play a crucial role in providing additional stability and dimensionality to the crystal structures of imidazolidine-2,4-dione derivatives. These interactions often link the primary supramolecular motifs, such as N-H···O bonded dimers, into larger, more complex networks. nih.govnih.gov For example, in the structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione, the primary dimers are further connected into sheets through a combination of N-H···O and C-H···O hydrogen bonds. nih.gov Similarly, the dimeric aggregates of 1-(4-Methoxyphenyl)imidazolidine-2,4-dione are assembled into a three-dimensional network through C-H···O and π–π interactions. nih.gov The C-H donors can originate from the imidazolidine (B613845) ring itself or from substituent groups attached to the core structure.

Design and Formation of Supramolecular Synthons and Architectures

The predictable hydrogen-bonding patterns of imidazolidine-2,4-dione derivatives allow for their use as building blocks in crystal engineering, employing the concept of supramolecular synthons to design specific architectures.

A supramolecular synthon is a structural unit within a crystal that is formed by known and reliable intermolecular interactions. The most common synthon observed in imidazolidine-2,4-dione derivatives possessing N-H bonds is the R²₂(8) ring motif. This motif corresponds to the centrosymmetric dimers formed by two molecules through a pair of N-H···O hydrogen bonds. nih.govnih.gov The notation R²₂(8) indicates a ring (R) formed by two hydrogen bond donors and two acceptors (superscript and subscript, respectively) and that the ring contains eight atoms. This dimeric synthon is a robust and frequently observed feature in the crystal structures of hydantoins and related compounds. nih.govnih.govrsc.org The reliability of this synthon makes it a powerful tool for designing crystal structures. While larger ring motifs like R⁴₄(24) or R⁸₈(36) are theoretically possible with more complex derivatives, the R²₂(8) dimer is the most prevalent and fundamental building block in this class of compounds.

The assembly of supramolecular synthons, primarily the R²₂(8) dimers, into higher-order structures leads to the formation of one-dimensional (1D) chains or two-dimensional (2D) sheets. The nature of the resulting architecture is dependent on the presence and directionality of secondary intermolecular forces, such as additional N-H···O or C-H···O hydrogen bonds.

One-Dimensional Chains: In some crystal packing arrangements, molecules or dimeric units are linked sequentially to form 1D chains. Thiohydantoin derivatives, for example, have been observed to form hydrogen-bonded chains via N-H···O interactions, presenting an alternative to the more common dimeric motif. rsc.org

Two-Dimensional Sheets: More frequently, the dimeric synthons are interconnected to form 2D networks. In the crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione, the R²₂(8) dimers are linked by further N-H···O and C-H···O hydrogen bonds, resulting in the formation of sheets that lie parallel to the crystallographic plane. nih.gov This demonstrates a hierarchical assembly where a zero-dimensional dimer is organized into a 2D network through weaker, secondary interactions.

Imidazolidine-2,4-dione as a Versatile Supramolecular Building Block

The imidazolidine-2,4-dione heterocycle, also known as hydantoin (B18101), represents a significant and versatile structural motif in the field of supramolecular chemistry. Its utility as a building block for creating complex, ordered molecular assemblies stems from its specific and predictable intermolecular interaction capabilities. The core structure of imidazolidine-2,4-dione features two carbonyl groups, which act as hydrogen bond acceptors, and two nitrogen atoms, which can act as hydrogen bond donors. This arrangement of functional groups allows for the formation of robust and directional hydrogen bonds, which are fundamental to the principles of molecular recognition and self-assembly in crystal engineering.

The substitution pattern on the imidazolidine-2,4-dione ring plays a crucial role in dictating the resulting supramolecular architecture. The strategic placement of substituents can be used to fine-tune the electronic and steric properties of the molecule, thereby controlling the geometry and dimensionality of the self-assembled structures. For instance, the presence of N-H groups is pivotal for the formation of strong N-H···O hydrogen bonds, which are a common feature in the crystal packing of many hydantoin derivatives. These interactions can lead to the formation of various supramolecular synthons, including chains, rings, and sheet-like structures.

Detailed research into the crystal structure of a closely related isomer, 1,5,5-trimethyl-imidazolidine-2,4-dione, provides valuable insight into the potential supramolecular behavior of such methylated hydantoins. researchgate.net In the crystalline state, this molecule demonstrates a sophisticated network of intermolecular interactions. The packing is stabilized by strong N-H···O hydrogen bonds, as one of the nitrogen atoms remains unsubstituted, alongside weaker, unconventional C-H···O hydrogen bonds. researchgate.net These interactions collectively give rise to the formation of distinct ring-type supramolecular structures. researchgate.net The specifics of these interactions, as described in the research, are summarized in the table below.

| Interaction Type | Participating Atoms | Resulting Supramolecular Structure | Graph Set Descriptor |

| Strong Hydrogen Bond | N-H···O | 8-membered ring | R²₂(8) |

| Weak Hydrogen Bond | C-H···O | 24-membered ring | R⁴₄(24) |

| Weak Hydrogen Bond | C-H···O | 36-membered ring | R⁸₈(36) |

This data is for the isomer 1,5,5-trimethyl-imidazolidine-2,4-dione and is presented to illustrate the supramolecular potential of the trimethylated imidazolidine-2,4-dione scaffold. researchgate.net

The graph set notation in the table is a standardized way to describe the patterns of hydrogen bonds in a crystal structure. The descriptor Rⁿₘ(k) indicates a ring (R) formed by k atoms, with n being the number of hydrogen bond donors and m being the number of hydrogen bond acceptors in the ring. The study of 1,5,5-trimethyl-imidazolidine-2,4-dione showcases how even with methylation, the imidazolidine-2,4-dione core can direct the formation of intricate and predictable supramolecular architectures. researchgate.net For 1,3,5-Trimethylimidazolidine-2,4-dione, where both nitrogen atoms are methylated, the absence of the strong N-H donor would preclude the formation of the R²₂(8) motif seen in its isomer, and the crystal packing would be primarily directed by the weaker C-H···O interactions and other non-covalent forces. This highlights the tunability of the imidazolidine-2,4-dione scaffold as a building block in supramolecular chemistry, where subtle changes in the substitution pattern can lead to significant changes in the resulting solid-state structure.

Applications in Polymer Chemistry and Advanced Materials Science

Catalytic Roles of Imidazolidine-2,4-dione Scaffolds in Polymer Synthesis

The search for metal-free organocatalysts for polymer synthesis is driven by the need for biocompatible and metal-free polyesters for biomedical and electronic applications. rsc.org The imidazolidine-2,4-dione (hydantoin) structure has emerged as a key component in tunable binary organocatalyst systems for the controlled synthesis of aliphatic polyesters. rsc.orgrsc.org

Recent research has demonstrated that a binary system composed of a hydantoin (B18101) (HHyd) derivative and an organic superbase can act as a highly efficient catalytic tool for the ring-opening polymerization (ROP) of various cyclic ester monomers. rsc.org In this system, the hydantoin acts as a tunable cocatalyst whose acidity, steric hindrance, and nucleophilicity can be finely adjusted by modifying substituents on the dione (B5365651) ring. rsc.org

Partnering with a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), allows for the polymerization of a range of monomers including L-lactide (LLA), ε-caprolactone (CL), δ-valerolactone (VL), and trimethylene carbonate (TMC). rsc.orgnjtech.edu.cn Studies have shown that minimal hydantoins, specifically 1,5,5-trimethylimidazolidine-2,4-dione and 3,5,5-trimethylimidazolidine-2,4-dione (B3021789), when paired with DBU, exhibit optimal performance, achieving near-quantitative monomer conversion and producing polymers with narrow molecular weight distributions (dispersity, Đ). rsc.orgnjtech.edu.cn The controlled nature of these polymerizations has been confirmed through kinetic studies, chain extension experiments, and mass spectrometry characterizations. njtech.edu.cn

Below is a data table summarizing the performance of the 3,5,5-trimethylimidazolidine-2,4-dione (HHyd3) / DBU catalytic system in the ROP of various cyclic monomers.

Table 1: Performance of the 3,5,5-trimethylimidazolidine-2,4-dione / DBU binary catalyst in the Ring-Opening Polymerization of various cyclic esters. Data sourced from Zhang et al. (2020). rsc.orgrsc.orgnjtech.edu.cn

The efficacy of the hydantoin/base binary system is attributed to a cooperative activation mechanism. rsc.org In this proposed mechanism, the organic base deprotonates the hydantoin at the N1–H or N3–H position. rsc.org This generates two active species: a hydantoinate anion and the protonated conjugate acid of the base. rsc.orgnjtech.edu.cn

These two species work in concert to catalyze the polymerization. The nucleophilic hydantoinate anion activates the initiating/propagating alcohol chain end, increasing its nucleophilicity. Simultaneously, the conjugate acid of the base acts as a hydrogen-bond donor, activating the cyclic monomer and making it more susceptible to nucleophilic attack. rsc.orgnjtech.edu.cn This dual activation pathway facilitates the ring-opening and subsequent polymer chain growth. This mechanism has been validated through NMR titration experiments, which confirmed the interactions between the catalyst components, the monomer, and the polymer chain end. rsc.org

Integration of Imidazolidine-2,4-dione Derivatives as Monomers for Functional Polymers

Beyond catalysis, the imidazolidine-2,4-dione ring can be incorporated directly into polymer backbones as a monomeric unit. Its rigid, polar structure and hydrogen-bonding capabilities can be harnessed to design advanced polymeric materials with tailored properties.

Thermally reversible polymers, capable of forming and breaking crosslinks in response to temperature changes, are of great interest for self-healing and recyclable materials. rsc.org One of the most common strategies to achieve this is through the Diels-Alder "click" reaction, a [4+2] cycloaddition between a diene and a dienophile. rsc.org The furan (B31954) (diene) and maleimide (B117702) (dienophile) pair is widely used for this purpose, as their cycloaddition product can be reversed at elevated temperatures. rsc.org

While direct examples of 1,3,5-trimethylimidazolidine-2,4-dione in such systems are not widely reported, the synthesis of various imidazolidine-2,4-dione derivatives with alkenyl substituents is well-established. ceon.rsresearchgate.net These alkenyl groups, such as allyl or butenyl moieties, serve as chemical handles that could be further functionalized to act as either the diene or dienophile component for a Diels-Alder reaction. By synthesizing a difunctional imidazolidine-2,4-dione monomer bearing, for example, two furan groups, it could be copolymerized with a bismaleimide (B1667444) to form a thermally reversible crosslinked network. Such a material would possess the ability to be remolded or healed upon heating.

The incorporation of the imidazolidine-2,4-dione moiety into a polymer chain can impart a unique combination of properties. The rigid, heterocyclic ring structure can enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the presence of two carbonyl groups (hydrogen bond acceptors) and potentially an N-H group (hydrogen bond donor) makes the dione ring a potent site for intermolecular interactions.

Studies on solid dispersions have shown that imidazolidine-2,4-dione derivatives can form strong intermolecular hydrogen bonds with polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP). nih.gov Specifically, the amide (N-H) group of the dione ring can interact with the ether or carbonyl groups of the polymer chains. nih.gov If integrated as a monomer, these strong, specific interactions could be used to control the morphology of block copolymers, enhance miscibility in polymer blends, or create materials with specific affinities for other molecules or surfaces.

Development and Characterization of Self-Healing Materials Utilizing Dione-Based Moieties

The development of self-healing materials that can autonomously repair damage is a key goal in materials science. rsc.org One successful strategy involves the use of dynamic, reversible bonds that can break and reform under specific stimuli, such as heat or light. Supramolecular interactions, particularly hydrogen bonds, are an effective tool for creating such intrinsic self-healing networks. mdpi.com

The imidazolidine-2,4-dione structure is an excellent candidate for designing self-healing polymers based on hydrogen bonding. The ring contains two carbonyl groups, which are strong hydrogen bond acceptors, and at least one N-H group, which is a strong hydrogen bond donor. This arrangement allows for the formation of multiple, strong, and directional hydrogen bonds. These interactions can act as reversible crosslinks, holding the polymer network together. When the material is damaged, these bonds can break. Upon bringing the damaged surfaces back into contact, the hydrogen bonds can reform across the interface, restoring the material's integrity. mdpi.com The strength and directionality of the interactions afforded by the dione moiety could lead to materials with high self-healing efficiency under mild conditions. mdpi.com

Microscopic Techniques for Studying Self-Healing Efficacy (SEM, AFM)

The evaluation of self-healing capabilities in polymers at the microscopic level is crucial for understanding the mechanisms of repair and for the optimization of material performance. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful analytical techniques that provide detailed insights into the surface morphology and topography of a material before and after a healing event.

Scanning Electron Microscopy (SEM)

SEM is an indispensable tool for visualizing the surface of a material with high resolution. In the context of self-healing polymers incorporating this compound, SEM would be employed to meticulously examine the morphology of a crack or scratch before the self-healing process is initiated. The resulting micrograph would provide a baseline, documenting the extent of the damage.

Following the activation of the self-healing mechanism, which in this hypothetical case would be triggered by the reversible hydrogen bonds of the imidazolidine-2,4-dione moiety, the same area would be reimaged using SEM. The comparison of "before" and "after" images would offer a qualitative and quantitative assessment of the healing efficiency. A completely healed sample would show the disappearance of the crack, while partial healing would be evident by a reduction in the crack's width and depth.

Detailed Research Findings from SEM Analysis:

While specific studies on this compound are not yet prevalent, research on other self-healing polymers demonstrates the utility of SEM. For instance, in studies of self-healing polymers based on dynamic covalent bonds, SEM has been used to show the seamless closing of microcracks after thermal treatment. These studies provide a framework for how SEM could be applied to polymers containing the imidazolidine-2,4-dione functional group.

Table 1: Hypothetical SEM Data for a Self-Healing Polymer Containing this compound

| Sample State | Average Crack Width (μm) | Healing Efficiency (%) | Observations |

| Before Healing | 50 | 0 | A well-defined, sharp crack is visible across the polymer surface. |

| After Healing (2 hours at 60°C) | 10 | 80 | The crack has significantly closed, with only a faint scar remaining. The edges of the original crack have fused. |

| After Healing (4 hours at 60°C) | 2 | 96 | The crack is almost completely indistinguishable from the surrounding polymer matrix. |

Atomic Force Microscopy (AFM)

AFM offers an even higher resolution than SEM and can provide three-dimensional topographical information at the nanoscale. This technique is particularly useful for quantifying the surface roughness and the precise depth and width of a crack before and after healing.

In the analysis of a self-healing polymer functionalized with this compound, an AFM scan would be performed on the damaged area to generate a detailed 3D map of the surface. This initial scan would serve as a precise reference for the damage. After the healing process, a subsequent AFM scan of the same area would reveal the extent of surface smoothening and the degree to which the original topography has been restored.

Detailed Research Findings from AFM Analysis:

AFM has been successfully used to study the self-healing of polymers based on supramolecular interactions, such as hydrogen bonds. These studies have shown that AFM can not only visualize the closure of a nano-scratch but also provide data on the recovery of the material's mechanical properties at the nanoscale through techniques like nanoindentation. This demonstrates the potential of AFM to provide a comprehensive understanding of the self-healing process in polymers incorporating this compound.

Table 2: Hypothetical AFM Data for a Self-Healing Polymer Containing this compound

| Sample State | Average Surface Roughness (Ra, nm) | Average Crack Depth (nm) | Healing Efficiency (%) |

| Before Healing | 5.2 | 500 | 0 |

| After Healing (2 hours at 60°C) | 8.9 | 80 | 84 |

| After Healing (4 hours at 60°C) | 6.1 | 25 | 95 |

Advanced Applications in Organic Synthesis

Imidazolidine-2,4-dione as a Key Intermediate in Complex Organic Transformations

The imidazolidine-2,4-dione skeleton, also known as hydantoin (B18101), serves as a crucial structural motif in the synthesis of complex, highly substituted chiral molecules. Research has demonstrated methods for the efficient, single-step synthesis of 1,3,5-trisubstituted hydantoins from simple dipeptide precursors. organic-chemistry.org This positions the core imidazolidine-2,4-dione structure as a key synthetic intermediate, assembled as part of a larger molecular framework.

One notable method involves the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group in a dipeptidyl compound using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. This approach facilitates the intramolecular cyclization to form the hydantoin ring under mild conditions. organic-chemistry.org A significant advantage of this transformation is its compatibility with a wide array of protecting groups and the stereochemistries of the precursor amino acids. The reaction proceeds without racemization, yielding the highly substituted hydantoins as single diastereomers. organic-chemistry.org

This methodology underscores the role of the imidazolidine-2,4-dione core as a target for complex organic synthesis, particularly for creating molecules with defined stereochemistry at the 5-position. The ability to generate 1,3,5-trisubstituted derivatives, such as 1,3,5-Trimethylimidazolidine-2,4-dione, through such pathways highlights the importance of the dione (B5365651) framework as a foundational element in the construction of diverse and structurally complex organic compounds. organic-chemistry.org The process has been successfully applied to the preparation of various biologically relevant compounds, including analogues of existing drugs and natural products. organic-chemistry.org

Utilization in Chemoselective Reaction Development

A review of the available scientific literature does not currently provide specific examples of this compound being utilized in the development of chemoselective reactions. Specifically, there is no documented application of this compound or the broader imidazolidine-2,4-dione class as a non-thiolic equivalent in reactions such as thioacetalization. The chemical reactivity of the imidazolidine-2,4-dione core is primarily centered around modifications of the ring itself or its substituents, rather than its use as a reagent to mediate other chemoselective transformations.

Future Research Trajectories and Emerging Paradigms

Pursuit of Highly Efficient and Atom-Economical Synthetic Pathways

The future synthesis of 1,3,5-Trimethylimidazolidine-2,4-dione will move beyond traditional multi-step procedures towards more sophisticated and sustainable methodologies. The pursuit of efficiency and atom economy will be paramount, focusing on minimizing waste, energy consumption, and the use of hazardous reagents. Research is expected to concentrate on novel catalytic and multicomponent strategies.

Key future approaches include:

Domino Reactions: Investigating one-pot domino sequences, such as condensation/aza-Michael/acyl migration pathways, could provide a highly efficient route. A potential domino reaction might involve the reaction of suitably activated α,β-unsaturated carboxylic acids with carbodiimides. nih.gov

Catalytic Cyclization: The development of metal-catalyzed (e.g., Nickel-catalyzed) or organocatalytic cascade reactions represents a promising frontier. acs.orgrsc.org For instance, a nickel(0)-catalyzed reaction between an acrylate (B77674) derivative and two molecules of an isocyanate could be adapted for this specific trisubstituted hydantoin (B18101). acs.org

Post-Multicomponent Reaction (MCR) Cyclization: Strategies like the Ugi reaction followed by a base-mediated, microwave-assisted cyclization offer a rapid and efficient pathway to diverse hydantoin scaffolds. organic-chemistry.org Adapting this for the incorporation of three distinct methyl groups would be a significant advancement in synthetic efficiency. organic-chemistry.org

Green Chemistry Approaches: The exploration of solvent-free reaction conditions or the use of aqueous media and microwave irradiation will be critical for developing environmentally benign syntheses. researchgate.neteurekaselect.com

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Domino Condensation/Aza-Michael/Acyl Migration | One-pot, multi-bond formation | High efficiency, mild conditions, regioselectivity nih.gov | Design of specific precursors for the trimethyl variant |

| Nickel-Catalyzed Synthesis | Transition-metal catalysis | Sequential, regioselective bond formation acs.org | Catalyst optimization and substrate scope extension |

| Post-Ugi Cascade Reaction | Multicomponent reaction followed by cyclization | Atom-economical, rapid, avoids hazardous reagents organic-chemistry.org | Adapting MCRs for targeted substitution patterns |

| Microwave-Assisted Green Synthesis | Use of alternative energy sources, minimal solvent | Reduced reaction times, lower environmental impact researchgate.net | Optimization of solvent-free or aqueous conditions |

In-Depth Spectroscopic and Computational Probes of Dynamic Molecular Behavior

While the static structure of this compound can be predicted, its dynamic behavior in different environments is largely unexplored. Future research will necessitate a synergistic approach, combining advanced spectroscopic techniques with high-level computational methods to create a comprehensive picture of its molecular dynamics.

Conformational Analysis: Unlike hydantoins with N-H bonds, the N1- and N3-methyl groups in this compound preclude hydrogen bonding and introduce distinct steric and electronic effects. Detailed conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D techniques like NOESY) and Fourier-transform infrared (FTIR) spectroscopy will be essential to understand the rotational barriers of the methyl groups and the flexibility of the five-membered ring. nih.govacs.org

Computational Modeling: Density Functional Theory (DFT) calculations will be crucial for mapping the potential energy surface, identifying low-energy conformers, and predicting vibrational spectra to aid in the interpretation of experimental data. rcsi.com

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the behavior of the molecule in solution and in condensed phases over time. nih.gov This will be vital for understanding its solvation dynamics, intermolecular interactions, and how its conformation fluctuates, which is key information for designing materials and catalysts.

Computational Design of Imidazolidine-2,4-dione-Derived Materials with Tailored Functionalities

The unique structural and electronic properties of the this compound moiety make it an attractive building block for novel functional materials. The future in this area lies in the use of computational chemistry to design and predict the properties of these materials in silico before their synthesis, saving significant time and resources. irb.hr

Emerging research directions include:

Polymer Informatics: Using computational models to predict the properties of polymers incorporating the this compound unit. Researchers can simulate properties such as glass transition temperature, thermal stability, dielectric constant, and mechanical strength.

Organic Electronics: The hydantoin core possesses a significant dipole moment. Computational studies could explore how incorporating this unit into conjugated systems affects the electronic properties (e.g., HOMO/LUMO levels) of materials for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

High-Performance Dielectrics: The polarity of the hydantoin ring suggests its potential use in creating polymers with high dielectric constants for applications in capacitors and energy storage. Computational screening can identify promising polymer architectures.

| Material Type | Target Functionality | Key Properties to Compute | Potential Application |

|---|---|---|---|

| Specialty Polymers | High thermal stability, specific dielectric properties | Glass transition temperature (Tg), degradation temperature, dielectric constant | Engineering plastics, electronic components |

| Conjugated Materials | Tailored optoelectronic properties | HOMO/LUMO energy levels, absorption/emission spectra | OLEDs, sensors, organic semiconductors rsc.org |

| Metal-Organic Frameworks (MOFs) | Selective gas sorption, catalysis | Pore size distribution, binding energies for guest molecules | Gas storage, separation, heterogeneous catalysis |

Expanding the Design Principles for Novel Supramolecular Assemblies

The supramolecular chemistry of hydantoins has traditionally been dominated by N-H···O hydrogen bonding. The complete substitution of the nitrogen atoms in this compound renders this primary interaction impossible, opening a new paradigm in the design of its self-assembled structures. Future research must focus on understanding and exploiting weaker, non-covalent interactions to control crystal packing and supramolecular architecture.

The next frontiers in this area will involve:

Exploiting Weak Hydrogen Bonds: A systematic investigation into the role of C-H···O interactions in directing the self-assembly of this molecule. The methyl protons and the two carbonyl oxygen atoms provide the necessary components for such interactions.

Halogen Bonding and Other Interactions: Functionalizing the methyl groups or the C5 position could introduce other interaction sites (e.g., halogen bond donors), providing a new toolkit for crystal engineering.

Controlling Polymorphism: Investigating how crystallization conditions (solvent, temperature, etc.) can be used to isolate different polymorphic forms, each potentially having unique physical properties. Computational crystal structure prediction will be a vital tool in identifying feasible packing arrangements.

Rational Development of Next-Generation Organocatalytic Systems and Polymeric Architectures

The imidazolidine-2,4-dione scaffold is a promising platform for developing new organocatalysts and functional polymers. Research has already shown that related isomers, specifically 1,5,5-trimethylimidazolidine-2,4-dione and 3,5,5-trimethylimidazolidine-2,4-dione (B3021789), are effective co-catalysts for the ring-opening polymerization (ROP) of cyclic esters when paired with an organic base. rsc.org

This precedent sets a clear trajectory for future research:

Organocatalysis: A primary goal will be to systematically evaluate this compound as a catalyst in various organic transformations. Its performance in ROP, when combined with bases like DBU or TBD, should be directly compared to its isomers to understand how the placement of the N-methyl groups affects catalytic activity. rsc.org This comparative study will provide fundamental insights into the structure-activity relationship of hydantoin-based catalysts.

Polymer Synthesis: Beyond its role as a catalyst, this compound can be explored as a monomer or a key building block for novel polymers. Future work could involve its incorporation into polyester (B1180765) or polyamide backbones to create materials with enhanced polarity, thermal stability, and specific intermolecular interactions, leading to polymers with tailored physical and mechanical properties.

Q & A

Q. What are the optimal synthetic routes for 1,3,5-Trimethylimidazolidine-2,4-dione, and how can reaction conditions be controlled to improve yield?

The synthesis of this compound typically involves cyclization reactions of substituted hydantoins or imidazolidinedione precursors. Key factors include:

- Reagent selection : Use of methylating agents like methyl iodide under basic conditions to introduce methyl groups at positions 1, 3, and 5.

- Temperature control : Maintaining temperatures between 60–80°C to avoid side reactions such as over-methylation or ring degradation.

- Catalyst optimization : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product.

X-ray crystallography and NMR spectroscopy are critical for structural confirmation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : H and C NMR can resolve methyl group environments and confirm substitution patterns. For example, the 1,3,5-trimethyl groups exhibit distinct singlet peaks in the H NMR spectrum .

- Mass spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., molecular ion at m/z 142.156 for CHNO) .

- X-ray diffraction : Used to resolve crystal packing and verify the imidazolidinedione ring geometry .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>98%) and quantifies residual solvents .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of dust.

- Storage : Keep in airtight containers away from oxidizers and moisture, at temperatures below 25°C .

- Spill management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives for pharmaceutical applications?

- Derivatization strategies : Introduce substituents (e.g., halogenated aryl groups) at the imidazolidinedione core to modulate bioactivity. For example, 3-(3,4-dichlorophenyl) derivatives have shown enhanced enzyme inhibition properties .

- Enzyme assays : Test derivatives against target enzymes (e.g., thymidine phosphorylase) using spectrophotometric or fluorometric assays to measure IC values .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, guided by X-ray crystallographic data .

Q. What strategies resolve contradictions in bioactivity data across studies of this compound derivatives?

- Standardized assay conditions : Control variables such as pH, temperature, and solvent composition (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Orthogonal validation : Confirm activity using multiple assays (e.g., enzyme inhibition + cell viability assays) .

- Meta-analysis : Aggregate data from independent studies to identify trends or outliers, adjusting for batch effects or reagent variability .

Q. How can computational methods enhance the design of novel derivatives with improved pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability. Key parameters include LogP (optimal range: 0.5–3.0) and topological polar surface area (TPSA <90 Ų) .

- Quantum mechanical (QM) calculations : Optimize electron distribution in the imidazolidinedione ring to guide functional group placement for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.